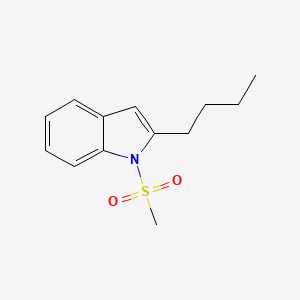

1H-Indole, 2-butyl-1-(methylsulfonyl)-

Description

Significance of the Indole (B1671886) Scaffold in Advanced Chemical Synthesis

The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in the realm of organic chemistry. Its unique electronic properties and the reactivity of its various positions make it a versatile building block for the construction of complex molecules. The indole nucleus is a common feature in a vast array of natural products, including alkaloids, and is a core component of many approved pharmaceutical agents. Its ability to interact with a wide range of biological targets has cemented its importance in drug discovery and development. Consequently, the development of novel synthetic methodologies for the construction and functionalization of the indole ring system remains an active and highly competitive area of research.

Research Context of N-Sulfonyl and C-Alkyl Substituted Indole Systems

The strategic functionalization of the indole scaffold at its various positions allows for the fine-tuning of its steric and electronic properties, which in turn can modulate its chemical reactivity and biological activity. The introduction of substituents at the nitrogen atom (N-1 position) and at carbon positions, such as C-2, are common strategies to create diverse libraries of indole derivatives for various applications.

N-Sulfonyl Substitution: The sulfonylation of the indole nitrogen to form N-sulfonylindoles is a widely employed tactic in organic synthesis. The electron-withdrawing nature of the sulfonyl group serves multiple purposes. It can act as a protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, it modifies the electronic character of the indole ring, influencing its reactivity in subsequent transformations. For instance, N-sulfonylindoles can undergo different modes of cycloaddition and other reactions compared to their N-unsubstituted counterparts.

Academic Relevance of 1H-Indole, 2-butyl-1-(methylsulfonyl)- within Indole Chemistry

The compound 1H-Indole, 2-butyl-1-(methylsulfonyl)- represents a confluence of the aforementioned functionalization strategies, incorporating both an N-methylsulfonyl group and a C-2 butyl group. While extensive, dedicated research on this specific molecule is not widely available in recent literature, its academic relevance can be understood through its position as a well-defined, functionalized indole derivative.

The synthesis of this compound was first reported in a 1988 publication in the Chemical and Pharmaceutical Bulletin. chemsynthesis.com This initial synthesis marks its entry into the chemical literature and establishes it as a known chemical entity. The primary academic relevance of 1H-Indole, 2-butyl-1-(methylsulfonyl)- likely lies in its potential as a synthetic intermediate. The presence of the N-methylsulfonyl group activates the indole ring for certain transformations while protecting the nitrogen, and the C-2 butyl group provides a lipophilic side chain. This combination of features makes it a potentially useful building block for the synthesis of more complex molecules with potential applications in materials science or as part of a library for biological screening.

The lack of extensive recent studies on this specific compound suggests it may not have exhibited remarkable biological activity in initial screenings or that its synthetic utility has been superseded by other, more readily accessible or versatile indole derivatives. However, its existence and documented synthesis contribute to the broader landscape of indole chemistry, providing a data point in the vast matrix of possible indole functionalization patterns.

Chemical and Physical Properties

Detailed experimental data for 1H-Indole, 2-butyl-1-(methylsulfonyl)- is not extensively reported in publicly accessible literature. However, some fundamental properties can be tabulated.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂S | chemsynthesis.com |

| Molecular Weight | 251.35 g/mol | chemsynthesis.com |

| Melting Point | Not available | chemsynthesis.com |

| Boiling Point | Not available | chemsynthesis.com |

| Density | Not available | chemsynthesis.com |

| Refractive Index | Not available | chemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

116547-93-4 |

|---|---|

Molecular Formula |

C13H17NO2S |

Molecular Weight |

251.35 g/mol |

IUPAC Name |

2-butyl-1-methylsulfonylindole |

InChI |

InChI=1S/C13H17NO2S/c1-3-4-8-12-10-11-7-5-6-9-13(11)14(12)17(2,15)16/h5-7,9-10H,3-4,8H2,1-2H3 |

InChI Key |

QWEBFMDHKFYXOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2N1S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 2 Butyl 1 Methylsulfonyl and Analogous Indole Systems

Strategic Approaches to Indole (B1671886) Ring Construction Relevant to 2-Substituted Derivatives

The synthesis of 2-substituted indoles, such as the 2-butyl variant, can be achieved through several classical and modern synthetic transformations. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Fischer Indolization for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of 2-butylindoles, the logical precursors would be phenylhydrazine and hexanal.

The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key nih.govnih.gov-sigmatropic rearrangement follows after protonation, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org The process can often be carried out as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com

While versatile, the Fischer indolization can present challenges. The use of unsymmetrical ketones can lead to regioisomeric products, and certain substitution patterns on the phenylhydrazine can cause the reaction to fail. thermofisher.comnih.gov Specifically, electron-donating substituents can sometimes favor a competing heterolytic N–N bond cleavage over the desired nih.govnih.gov-sigmatropic rearrangement. nih.gov

| Aspect | Description | Catalysts | Key Intermediates |

|---|---|---|---|

| Reactants | Phenylhydrazine and an aldehyde or ketone. | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). wikipedia.org | Phenylhydrazone, enamine, diimine. wikipedia.org |

| Core Transformation | Acid-catalyzed cyclization via a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org |

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis provides a powerful route to 7-substituted indoles and can be adapted for the synthesis of other substituted indoles. researchgate.netwikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. researchgate.net To generate a 2-substituted indole, a substituted vinyl Grignard reagent is necessary. jk-sci.com

A key feature of the Bartoli synthesis is the requirement for an ortho-substituent on the nitroarene, as the reaction often fails without it. wikipedia.org The steric bulk of this ortho group is thought to facilitate the crucial nih.govnih.gov-sigmatropic rearrangement in the reaction mechanism. wikipedia.org The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgquimicaorganica.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.orgthieme-connect.com

Gassman Indole Synthesis Modifications

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.org A notable feature of this method is the initial formation of a 3-thiomethylindole, which can then be desulfurized using Raney nickel to yield the 3-H-indole. wikipedia.orgexpertsmind.com

The mechanism involves three main steps:

Oxidation of the aniline with tert-butyl hypochlorite (B82951) to form a chloramine. wikipedia.org

Addition of the keto-thioether to generate a sulfonium (B1226848) ion. wikipedia.org

Base-promoted deprotonation to form a sulfonium ylide, which undergoes a nih.govwikipedia.org-sigmatropic rearrangement, followed by condensation to form the 3-thiomethylindole. wikipedia.org

For the synthesis of a 2-butylindole, an appropriately substituted keto-thioether would be required. While the method is versatile, electron-rich anilines tend to perform poorly in this reaction. wikipedia.org

Palladium-Catalyzed Annulation and Cyclization Reactions for Indole Formation

Modern synthetic methods often employ palladium catalysis to construct the indole ring. These reactions offer high efficiency and functional group tolerance. One significant approach is the cyclization of 2-alkynylaniline derivatives to form 2-substituted or 2,3-disubstituted indoles. nih.gov This can be achieved using a palladium catalyst such as Pd(OAc)₂. nih.gov

Another powerful palladium-catalyzed method involves the double alkylation of (N-H) indoles with dibromoalkanes, which proceeds through a norbornene-mediated C2-alkylation followed by regioselective cyclization. rsc.org Furthermore, the palladium-catalyzed coupling of 2-iodoaniline (B362364) and its derivatives with a variety of internal alkynes provides a direct route to 2,3-disubstituted indoles. researchgate.net These methods represent a facile and efficient means of accessing diversely substituted indole cores. bohrium.com

| Strategy | Starting Materials | Key Features |

|---|---|---|

| Cyclization of 2-alkynylanilines | Unprotected 2-alkynylanilines. nih.gov | Can be performed in aqueous micellar media. nih.gov |

| Double alkylation | (N-H) indoles and dibromoalkanes. rsc.org | Proceeds via a norbornene-mediated C2-alkylation. rsc.org |

| Coupling of 2-iodoanilines | 2-iodoaniline derivatives and internal alkynes. researchgate.net | Provides direct access to 2,3-disubstituted indoles. researchgate.net |

Functionalization Strategies for Incorporating Specific Moieties

Once the indole ring is constructed, further functionalization is often necessary to arrive at the target molecule. For 1H-Indole, 2-butyl-1-(methylsulfonyl)-, the key functionalization is the introduction of the methylsulfonyl group at the N-1 position.

N-1 Sulfonylation Strategies

The sulfonylation of the indole nitrogen is a common strategy to protect the N-H group or to introduce a functional handle for further reactions. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. For the synthesis of 1H-Indole, 2-butyl-1-(methylsulfonyl)-, 2-butylindole would be treated with methanesulfonyl chloride.

The reaction conditions for N-sulfonylation can vary, but often involve a suitable base such as an alkali metal hydride, carbonate, or an organic base in an aprotic solvent. The choice of base and solvent is crucial to ensure efficient deprotonation of the indole nitrogen and subsequent nucleophilic attack on the sulfonyl chloride. The resulting N-sulfonylated indole is generally more stable and can be subjected to further synthetic manipulations that might not be compatible with the free N-H indole.

C-2 Alkylation and Butyl Group Introduction

The introduction of the butyl group at the C-2 position can be achieved either before or after the formation of the indole nucleus.

Classic indole syntheses provide a powerful means to construct the indole ring with the C-2 substituent already in place.

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. wikipedia.orgnih.govjk-sci.comalfa-chemistry.comtestbook.com To synthesize a 2-butylindole derivative, 2-hexanone (B1666271) would be the required carbonyl component. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.gov The regioselectivity is generally predictable, with the carbon of the ketone bearing the larger substituent (in this case, the butyl group) becoming the C-2 of the indole.

Larock Indole Synthesis : A versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne provides a direct route to 2,3-disubstituted indoles. nih.govwikipedia.orgsynarchive.comrsc.orgub.edu To achieve a 2-butylindole, an ortho-iodoaniline could be reacted with an alkyne such as 3-octyne. The regioselectivity of the Larock synthesis is sterically controlled, with the bulkier substituent on the alkyne preferentially occupying the C-2 position of the resulting indole. nih.gov Thus, using an alkyne with a butyl group and a smaller group would direct the butyl group to the C-2 position.

Alternatively, the butyl group can be introduced onto a pre-formed 1-(methylsulfonyl)indole ring. The N-sulfonyl group is crucial for this strategy, as it directs metalation almost exclusively to the C-2 position. nih.gov The electron-withdrawing nature of the sulfonyl group significantly increases the kinetic acidity of the C-2 proton.

The typical procedure involves treating the N-sulfonylindole with a strong base, such as n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., 0 °C or -78 °C) in an ethereal solvent like THF. nih.gov This generates a 2-lithio-1-(methylsulfonyl)indole intermediate. This highly reactive nucleophile can then be quenched with an electrophilic source of the butyl group, such as 1-iodobutane (B1219991) or 1-bromobutane, to afford the desired 2-butyl-1-(methylsulfonyl)indole. nih.gov This post-cyclization approach offers high regioselectivity for C-2 functionalization. nih.govresearchgate.net

Regioselective Functionalization at C-2 and C-3

The regioselectivity of electrophilic substitution on the indole ring is heavily influenced by the substituent on the nitrogen atom. While N-H or N-alkyl indoles typically undergo electrophilic attack at the electron-rich C-3 position, the presence of a strong electron-withdrawing group like a sulfonyl moiety fundamentally alters this reactivity. acs.orgchim.it

The N-sulfonyl group directs metalation (and subsequent electrophilic quenching) to the C-2 position. nih.gov This is attributed to the increased acidity of the C-2 proton, making it susceptible to deprotonation by strong bases. This directed metalation provides a reliable and highly regioselective pathway for introducing substituents at C-2, which is otherwise challenging to achieve directly on an unsubstituted indole core. nih.govchim.it In contrast, direct C-H functionalization reactions on N-H indoles often lead to mixtures of C-2 and C-3 products, or exclusively C-3 products. acs.orgacs.org The use of specific directing groups at the N-1 or C-3 position can steer functionalization towards other positions like C-2, C-4, or C-7. acs.orgnih.govnih.gov

Table 2: Regioselectivity in Indole Functionalization

| Indole Substrate | Reaction Type | Position Functionalized | Key Factor | Reference |

|---|---|---|---|---|

| 1H-Indole | Electrophilic Substitution | C-3 | Inherent ring electronics | chim.it |

| N-Alkyl Indole | Electrophilic Substitution | C-3 | Inherent ring electronics | chim.it |

| N-Sulfonyl Indole | Deprotonation/Alkylation | C-2 | Directed metalation by sulfonyl group | nih.gov |

This interactive table illustrates the influence of the N-substituent on the regioselectivity of indole functionalization.

Sequential and Convergent Synthesis of 1H-Indole, 2-butyl-1-(methylsulfonyl)-

The synthesis of the target compound can be approached in both a sequential and a convergent manner.

Sequential Synthesis : A plausible sequential route would begin with a commercially available indole.

C-2 Alkylation (if possible, though difficult) : Introduce the butyl group at the C-2 position of indole. This is often low-yielding and lacks regioselectivity. A more viable approach is to start with a precursor that allows for C-2 installation.

A more logical sequential approach : a. Start with indole and perform a Fischer or Larock synthesis to generate 2-butyl-1H-indole. b. Protect the nitrogen with a methylsulfonyl group via direct sulfonylation using NaH and methanesulfonyl chloride.

Alternative Sequential Route : a. Protect the nitrogen of indole with a methylsulfonyl group to form 1-(methylsulfonyl)-1H-indole. b. Perform a highly regioselective C-2 lithiation using n-BuLi. c. Quench the resulting anion with 1-iodobutane to install the C-2 butyl group.

Convergent Synthesis : A convergent strategy involves preparing key fragments separately before combining them. scielo.brresearchgate.net For this target molecule, a convergent approach could be realized through the Larock indole synthesis.

Fragment 1 : Prepare N-(methylsulfonyl)-2-iodoaniline. This is achieved by iodination of aniline, followed by N-sulfonylation.

Fragment 2 : 3-Octyne, which contains the butyl group.

Coupling : The two fragments are then coupled using a palladium catalyst to directly form 1H-Indole, 2-butyl-1-(methylsulfonyl)-3-propyl-. While this example would yield a 3-propyl substituted indole, choosing 1-hexyne (B1330390) would lead to the desired 2-butyl product if the regioselectivity can be controlled. The Larock heteroannulation is a powerful example of a convergent method for constructing complex indoles. nih.govwikipedia.org

Advanced Reaction Conditions and Catalysis in Functionalized Indole Synthesis

The synthesis of specifically substituted indoles, such as 1H-Indole, 2-butyl-1-(methylsulfonyl)-, often requires advanced methodologies to achieve desired regioselectivity and efficiency. Modern synthetic strategies frequently employ advanced reaction conditions and catalytic systems to overcome the limitations of classical methods. These approaches include the use of microwave irradiation to accelerate reaction rates, transition-metal catalysis for precise bond formation, and organocatalysis for asymmetric transformations.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of indole derivatives. nih.govtandfonline.com The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. durham.ac.uk This efficiency stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. sciforum.net

Several classical indole syntheses have been adapted for microwave conditions. The Leimgruber–Batcho reaction, a versatile method for preparing indoles, benefits significantly from microwave acceleration. durham.ac.ukrsc.org For instance, the condensation of a nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, the key intermediate, can be completed in minutes under microwave heating, whereas conventional methods often require prolonged heating overnight. durham.ac.uk Subsequent reductive cyclization of the enamine furnishes the indole core. The use of Lewis acids in conjunction with microwave heating can further reduce reaction times and improve product quality. rsc.org

Multi-component reactions, which allow for the construction of complex molecules in a single step, are also well-suited for microwave assistance. A regioselective, three-component domino reaction involving anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds under microwave irradiation provides 3-functionalized indoles efficiently. acs.orgnih.gov The key advantages of this metal-free approach are the short reaction times (often under an hour), operational simplicity, and the use of green solvents. acs.org

The following table summarizes representative examples of microwave-assisted indole syntheses, highlighting the significant rate enhancement and efficiency of this technique.

| Reaction Type | Reactants | Conditions | Product | Yield | Time | Ref |

| Leimgruber–Batcho | Nitrotoluene, DMFDMA | Microwave, Lewis Acid | Heteroaromatic Enamine | Good | Minutes | durham.ac.uk, rsc.org |

| Three-Component | Anilines, Arylglyoxals, 1,3-Dicarbonyls | Microwave, TFA, EtOH/H₂O, 90°C | 3-Functionalized Indole | High | 40 min | acs.org, nih.gov |

| Madelung Reaction | N-o-tolylbenzamide, t-BuOK | Microwave (solvent-free), Tmax 160°C | 2-Phenyl-1H-indole | 40% | N/A | sciforum.net |

| Pd-Catalyzed Heterocyclization | Functionalized Anilines | Microwave, Pd Catalyst | 2-Methyl-1H-indole-3-carboxylates | Excellent | N/A | mdpi.com, unina.it |

Transition-Metal Catalysis in Indole Functionalization

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C and C-N bonds essential for the indole framework. mdpi.com Catalysts based on palladium, copper, rhodium, and cobalt have been extensively developed for both the de novo synthesis of indoles and the late-stage functionalization of the pre-formed indole core. mdpi.comresearchgate.net

Palladium-based methodologies are particularly prominent in indole synthesis. mdpi.com Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines is an efficient route to functionalized indoles. mdpi.comunina.it This approach, often enhanced by microwave irradiation, allows for the synthesis of a variety of substituted indole-3-carboxylates in excellent yields. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction have been employed in the total synthesis of complex indole alkaloids, demonstrating their reliability in constructing intricate molecular architectures. mdpi.com

Copper-mediated reactions have also proven valuable. A recent strategy for the regioselective C4–H sulfonylation of indoles utilizes a copper-mediated, transient directing group strategy. acs.org This method enables the efficient and highly regioselective synthesis of C4-sulfonylated indoles. However, it is noteworthy that substrates bearing strongly electron-withdrawing N-protecting groups, such as tosyl or acetyl, were reported to be unsuitable for this specific transformation, which may have implications for analogous N-methylsulfonyl indoles. acs.org

The direct functionalization of C-H bonds is an increasingly important strategy for modifying the indole scaffold, avoiding the need for pre-functionalized starting materials. rsc.org Transition metals are pivotal in activating the otherwise inert C-H bonds at various positions of the indole ring. While functionalization at the C2 and C3 positions is more common due to the inherent reactivity of the pyrrole (B145914) ring, directing group strategies have enabled selective functionalization at positions on the benzene (B151609) ring, such as C4 and C7. acs.orgrsc.org

Below is a table summarizing various transition-metal catalyzed reactions for indole synthesis and functionalization.

| Catalyst System | Reaction Type | Substrates | Functionalized Position | Key Features | Ref |

| Palladium (Pd) | Intramolecular Oxidative Coupling | N-Aryl Enamines | C2, C3 | High yields, compatible with microwave conditions. | mdpi.com, unina.it |

| Copper (Cu) | C-H Sulfonylation | Indoles, Sodium Sulfinates | C4 | High regioselectivity via a transient directing group. | acs.org |

| Rhodium (Rh) | Redox-Neutral C-H Annulation | Arylnitrones, Alkynes | C2, C3 | Forms indole derivatives from acyclic precursors. | mdpi.com |

| Cobalt (Co) | C-H/N-O Functionalization | N-Arylhydrazines, Alkynes | C2, C3 | Utilizes an earth-abundant, low-cost metal. | mdpi.com |

Organocatalysis in Indole Synthesis

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a powerful strategy for the asymmetric synthesis of functionalized indoles. rsc.org This approach avoids the use of potentially toxic and expensive metals and provides access to enantiomerically enriched indole derivatives, which are of significant interest in medicinal chemistry. princeton.edu The primary modes of activation in organocatalytic indole functionalization involve the formation of transient iminium ions or enamines. mdpi.com

Iminium ion catalysis is effective for the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. princeton.edu Chiral secondary amines, such as imidazolidinones, react with the aldehyde to form a transient, electron-deficient iminium ion. This activation lowers the LUMO of the aldehyde, rendering it susceptible to nucleophilic attack by the electron-rich indole, typically at the C3 position. princeton.edu This methodology allows for the synthesis of 3-substituted indoles with high enantioselectivity.

Enamine catalysis, conversely, involves the reaction of a chiral amine catalyst with a carbonyl compound (often a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles. While less common for direct indole alkylation, this strategy is crucial for functionalizing precursors that are later cyclized to form the indole ring or for modifying side chains attached to the indole nucleus.

Chiral phosphoric acids (CPAs) represent another major class of organocatalysts. They function as Brønsted acids, activating substrates through hydrogen bonding. nih.gov CPAs have been successfully used in the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via an asymmetric 5-endo-dig cyclization of o-alkynylanilines. nih.gov This de novo indole formation strategy provides access to structurally unique indole atropisomers with excellent enantioselectivity. The development of organocatalytic methods for the asymmetric functionalization of N-protected oxindoles has also been a significant area of research. researchgate.netnih.gov

The following table provides examples of organocatalytic transformations relevant to the synthesis of functionalized indole systems.

| Catalyst Type | Activation Mode | Reaction | Substrates | Product Type | Key Features | Ref |

| Imidazolidinone | Iminium Ion | Friedel-Crafts Alkylation | Indoles, α,β-Unsaturated Aldehydes | 3-Alkyl Indoles | High enantioselectivity (e.g., >90% ee). | princeton.edu |

| Chiral Phosphoric Acid (CPA) | Brønsted Acid | Asymmetric Cyclization | o-Alkynylanilines | Axially Chiral Indoles | De novo indole formation, excellent enantioselectivity. | nih.gov |

| Quinine-derived Thiourea | H-Bonding | Pictet-Spengler Reaction | Tryptamine (B22526) derivatives | Tetracyclic Indole Alkaloids | Asymmetric synthesis of complex skeletons. | oup.com |

| Chiral Phosphoramide | Brønsted Acid | Asymmetric Reaction | Indol-2-yl carbinols, Enamides | 2-Indole-substituted 1,1-diarylalkanes | Synthesis of chiral 1,1-diarylalkanes. | nih.gov |

Mechanistic Organic Chemistry of 1h Indole, 2 Butyl 1 Methylsulfonyl Transformations

Reaction Pathways and Intermediates in Indole (B1671886) Functionalization

The functionalization of the 1H-Indole, 2-butyl-1-(methylsulfonyl)- scaffold can proceed through electrophilic, nucleophilic, and radical pathways. The N-sulfonyl group acts as a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic attack but also enables novel nucleophilic and radical reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, which are highly electron-rich heterocycles. nih.gov The general mechanism involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.comwikipedia.org This is typically the rate-determining step, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.commasterorganicchemistry.com

For 1H-Indole, 2-butyl-1-(methylsulfonyl)-, the reactivity and regioselectivity of EAS are governed by the competing electronic effects of the N-sulfonyl and C2-butyl groups.

N-Methylsulfonyl Group Effect : As a potent electron-withdrawing group, the N-methylsulfonyl substituent significantly deactivates the indole nucleus towards electrophilic attack compared to N-unsubstituted or N-alkylindoles. This deactivation stabilizes the ground state by withdrawing electron density from the ring. While indole itself typically undergoes preferential substitution at the C3 position due to the ability of the nitrogen to stabilize the cationic intermediate, the N-sulfonyl group diminishes this stabilization. nih.gov

C2-Butyl Group Effect : The butyl group at the C2 position is an electron-donating group through induction. It activates the ring, particularly the C3 position, for electrophilic attack.

The net outcome of these opposing effects generally results in electrophilic attack at the C3 position, which remains the most nucleophilic site, albeit with reduced reactivity. The reaction proceeds through the formation of a C3-arenium ion, which is stabilized by the adjacent C2-butyl group.

A specific example of an electrophilic substitution pathway involves the use of N-fluorobenzenesulfonimide (NFSI) as a source of electrophilic nitrogen for amidation reactions on electron-rich arenes. nih.gov While not specifically demonstrated on 1H-Indole, 2-butyl-1-(methylsulfonyl)-, the proposed mechanism involves the arene acting as a nucleophile to attack the electrophilic nitrogen of NFSI. nih.gov Computational studies suggest a pathway involving the formation of a σ-complex, followed by adduct formation and subsequent elimination to yield the aminated product. nih.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on Reactivity | Preferred Position of Attack |

|---|---|---|---|---|

| -SO₂CH₃ | N1 | Electron-withdrawing | Deactivating | C3 (less favored than unsubst. indole) |

The electron-deficient nature of the N-sulfonylated indole ring makes it susceptible to nucleophilic attack. A notable pathway is the cine substitution, where the position of substitution is adjacent to the atom bearing the leaving group. researchgate.net In the case of N-sulfonylindoles bearing an electron-withdrawing group at the C3 position, nucleophilic attack can occur at the C2 position, with the N-sulfonyl group acting as the leaving group. researchgate.net

The proposed mechanism for cine substitution on N-sulfonylindoles involves two potential pathways as illustrated by reactions with various nucleophiles. researchgate.net

Direct C2 Attack : The nucleophile directly attacks the C2 position of the indole. This is followed by elimination of the sulfinate leaving group from the nitrogen atom.

Sulfonyl Transfer : The nucleophile first attacks the sulfur atom of the sulfonyl group. This pathway competes with the desired cine substitution and can lead to desulfonylation of the starting material. researchgate.net

Studies have shown that primary alkoxide nucleophiles can effectively participate in cine substitution to generate 2-alkoxy-3-substituted indoles. researchgate.net The reaction is predicated on finding a suitable replacement for N-methoxy groups, which are also excellent for cine substitution but are less synthetically accessible. The sulfinate anion (RSO₂⁻) is a good leaving group, facilitating this transformation. researchgate.net This reactivity pattern represents an umpolung (reactivity reversal) of the typical electrophilic nature of the indole C2 position. researchgate.net

Table 2: Nucleophilic Substitution Pathways on N-Sulfonylindoles

| Pathway | Description | Nucleophile | Product Type |

|---|---|---|---|

| cine-Substitution | Nucleophilic attack at C2 with the N-sulfonyl group acting as the leaving group. researchgate.net | Primary alkoxides researchgate.net | 2-Alkoxyindoles researchgate.net |

N-sulfonylindoles are versatile substrates for radical reactions. The sulfonyl group can be eliminated as a sulfonyl radical, leading to the formation of imine intermediates which can undergo further transformations. beilstein-journals.orgnih.gov

A common pathway involves the formation of an α-sulfonamidoyl radical. nih.gov For instance, tin hydride-mediated radical cyclizations of 2-halo-N-(N-sulfonylindole)anilines proceed through cyclization onto the C3 position of the indole. This generates a spirocyclic α-sulfonamidoyl radical intermediate, which then undergoes β-elimination of the sulfonyl radical (RSO₂•) to form a spirocyclic imine. beilstein-journals.org The fate of this imine intermediate depends on the other substituents present; it can either be isolated or reduced in situ to the corresponding amine. beilstein-journals.org

Another significant radical pathway is the sulfonyl radical-triggered relay cyclization. nih.gov Visible light can induce the formation of a sulfonyl radical from a suitable precursor. This radical can then add to an alkene, initiating a cascade cyclization. Studies have shown that indole derivatives themselves can act as pre-photocatalysts, promoting the sulfonylation/cyclization cascade without the need for an external photocatalyst. nih.govfigshare.com This provides a facile route to various sulfonylated heterocycles. nih.gov

The generation of sulfinyl radicals (RSO•) from sulfinyl sulfones also enables radical addition/coupling reactions with unsaturated hydrocarbons, offering a strategy for synthesizing sulfoxide-containing molecules. nih.govscispace.com The mechanism involves the homolytic fission of the S-S bond in the sulfinyl sulfone to generate both a sulfonyl radical and a sulfinyl radical. scispace.com The more electrophilic sulfonyl radical adds to the unsaturated substrate, creating a carbon-centered radical which is then trapped by the sulfinyl radical. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Routes

The regioselectivity of reactions involving 1H-Indole, 2-butyl-1-(methylsulfonyl)- is a consequence of the interplay between the electronic properties of the substituents and the nature of the attacking species.

Regioselectivity :

In electrophilic substitutions , the combined directing effects of the C2-butyl group (activating, C3-directing) and the N-sulfonyl group (deactivating) typically favor substitution at the C3 position . nih.gov

In nucleophilic cine-substitutions , the reaction is highly regioselective for the C2 position , as the mechanism involves the departure of the adjacent N-sulfonyl leaving group. researchgate.net

In radical cyclizations , the attack often occurs at the C3 position , which is electronically favored and sterically accessible. beilstein-journals.org

Table 3: Summary of Regioselectivity in Functionalization

| Reaction Type | Attacking Species | Key Influencing Groups | Major Product Regioisomer |

|---|---|---|---|

| Electrophilic Substitution | Electrophile (E⁺) | C2-Butyl, N1-Sulfonyl | C3-substituted |

| Nucleophilic (cine) Substitution | Nucleophile (Nu⁻) | N1-Sulfonyl (as leaving group) | C2-substituted |

Stereoselectivity : Detailed studies on the stereoselectivity of reactions specifically involving the chiral center that would be created from reactions at the C3 position of 1H-Indole, 2-butyl-1-(methylsulfonyl)- are not extensively documented in the reviewed literature. However, general principles can be inferred from related systems. For instance, in the Ramberg-Bäcklund reaction of certain diarylsulfones, unexpected Z-stereoselectivity in the formation of stilbenes was observed. organic-chemistry.org This was attributed to a stereocontrolled sulfur dioxide extrusion process that occurs faster than epimerization to the thermodynamically favored trans-product, a process influenced by remote substituents. organic-chemistry.org Such findings highlight that sulfonyl groups can play a crucial role in directing the stereochemical outcome of a reaction, although specific applications to the target compound require further investigation.

Investigations into Sulfonyl Group Migrations and Rearrangements

Sulfonyl groups attached to a nitrogen atom, as in 1H-Indole, 2-butyl-1-(methylsulfonyl)-, can undergo migrations to a carbon atom of the indole ring. The most common of these is a 1,3-sulfonyl migration, moving the group from the N1 to the C3 position. acs.org

Mechanistic studies have revealed that these migrations can proceed through radical pathways, often induced by light or metal catalysts. acs.org For example, the cyclization of ortho-alkynyl N-sulfonyl anilines can be triggered by gold(I) or silver(I) salts under blue LED irradiation to yield 3-sulfonylindoles. acs.orgacs.org The proposed mechanism involves an initial 5-endo-dig cyclization to form an N-sulfonyl indole intermediate. acs.org Subsequent photoexcitation, either directly in the gold-catalyzed process or via an iridium photocatalyst in the silver-catalyzed reaction, leads to the homolytic cleavage of the N–S bond. acs.org This generates a sulfonyl radical and an indolyl radical. Recombination of these radicals at the C3 position results in the final 1,3-migrated product. acs.org

Evidence for a radical process comes from crossover experiments. When a mixture of an N-tosyl aniline (B41778) and an N-mesyl aniline were subjected to the reaction conditions, a mixture of all four possible cross- and self-migrated products was observed, indicating that the sulfonyl group detaches from one molecule and can attach to another (an intermolecular process). acs.org

Furthermore, sequential 1,3-N-to-C and subsequent 1,3-C-to-C migrations of sulfonyl groups have also been described in the synthesis of 1,4-diazepines from indoloazomethine ylides, showcasing the mobility of the sulfonyl group under thermal conditions. nih.gov

Table 4: Mechanistic Aspects of 1,3-Sulfonyl Migration

| Condition | Catalyst / Promoter | Proposed Intermediate(s) | Key Findings |

|---|---|---|---|

| Visible Light (Blue LED) | Gold(I) or Silver(I) / Photocatalyst | Sulfonyl radical, Indolyl radical acs.org | Radical mechanism supported by crossover experiments. acs.org |

Advanced Spectroscopic Characterization of 1h Indole, 2 Butyl 1 Methylsulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 1H-Indole, 2-butyl-1-(methylsulfonyl)- is expected to display distinct signals corresponding to the protons of the indole (B1671886) core, the butyl substituent at the C2 position, and the methylsulfonyl group at the N1 position. The N-methylsulfonyl group is strongly electron-withdrawing, which significantly influences the chemical shifts of the indole ring protons, generally shifting them downfield compared to unsubstituted indole.

The proton at the C3 position is anticipated to appear as a singlet in the aromatic region, typically around δ 6.5-6.7 ppm. The protons on the benzo portion of the indole ring (H4, H5, H6, and H7) would likely resonate between δ 7.2 and δ 8.0 ppm. Specifically, the H7 proton is often the most deshielded due to the anisotropic effect of the sulfonyl group.

The butyl group protons will exhibit characteristic aliphatic signals. The methylene (B1212753) group attached to C2 (α-CH₂) would be the most downfield of the butyl protons, appearing as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets further upfield, and the terminal methyl group (δ-CH₃) would be a triplet at the most upfield position. The methyl protons of the N-methylsulfonyl group are expected to produce a sharp singlet, typically observed in the δ 3.0-3.5 ppm region.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 6.5 - 6.7 | s (singlet) | - |

| H4, H5, H6, H7 | 7.2 - 8.0 | m (multiplet) | ~7-9 |

| SO₂CH₃ | 3.0 - 3.5 | s (singlet) | - |

| α-CH₂ (butyl) | 2.8 - 3.1 | t (triplet) | ~7.5 |

| β-CH₂ (butyl) | 1.6 - 1.8 | sextet | ~7.5 |

| γ-CH₂ (butyl) | 1.3 - 1.5 | sextet | ~7.5 |

| δ-CH₃ (butyl) | 0.9 - 1.0 | t (triplet) | ~7.3 |

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The presence of the N-methylsulfonyl and C2-butyl groups will have predictable effects on the chemical shifts of the indole carbons. The C2 carbon, being directly attached to the alkyl group and part of the pyrrole (B145914) ring, is expected to be significantly downfield. The C3 carbon signal will appear much further upfield. The carbons of the benzene (B151609) ring (C4, C5, C6, C7) will resonate in the typical aromatic region (δ 110-140 ppm), with C7a and C3a (the bridgehead carbons) also in this range. The butyl chain carbons and the methylsulfonyl carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 142 - 145 |

| C3 | 108 - 112 |

| C3a | 129 - 132 |

| C4, C5, C6, C7 | 115 - 128 |

| C7a | 135 - 138 |

| SO₂CH₃ | 40 - 45 |

| α-CH₂ (butyl) | 28 - 32 |

| β-CH₂ (butyl) | 30 - 33 |

| γ-CH₂ (butyl) | 22 - 25 |

| δ-CH₃ (butyl) | 13 - 15 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons of the butyl chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with δ-CH₃). It would also show correlations among the coupled protons of the aromatic ring (e.g., H4 with H5, H5 with H6, etc.).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the α-CH₂ proton signal at ~δ 2.9 ppm would show a cross-peak with the α-CH₂ carbon signal at ~δ 30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2- and 3-bond) ¹H-¹³C correlations, which is vital for piecing together the molecular structure. Important HMBC correlations would be expected from the methyl protons of the sulfonyl group to the sulfonyl-bearing carbon, from the C3-H proton to carbons C2, C3a, and C7a, and from the α-CH₂ protons of the butyl group to carbons C2 and C3.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 1H-Indole, 2-butyl-1-(methylsulfonyl)-, the spectrum would be dominated by absorptions from the sulfonyl group, aromatic ring, and aliphatic chain. The most characteristic bands would be the strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric SO₂ Stretch | 1370 - 1345 | Strong |

| Symmetric SO₂ Stretch | 1180 - 1155 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for 1H-Indole, 2-butyl-1-(methylsulfonyl)- is C₁₃H₁₇NO₂S, giving it a molecular weight of 251.35 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 251.

The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage next to the indole ring could lead to the loss of a propyl radical (C₃H₇•), resulting in a significant fragment. Cleavage of the N-S bond could result in the loss of the methylsulfonyl group (•SO₂CH₃) or the formation of an ion corresponding to the indole ring. Another common fragmentation pathway for N-sulfonyl compounds is the loss of SO₂. nih.gov

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Identity |

|---|---|

| 251 | [M]⁺ (Molecular Ion) |

| 208 | [M - C₃H₇]⁺ |

| 172 | [M - SO₂CH₃]⁺ |

| 187 | [M - SO₂]⁺ |

| 130 | [C₉H₈N]⁺ (Indole fragment after butyl loss) |

Computational Chemistry and Molecular Modeling of 1h Indole, 2 Butyl 1 Methylsulfonyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. researchgate.net For 1H-Indole, 2-butyl-1-(methylsulfonyl)-, these methods can elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Detailed analyses of the electronic structure involve calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in related indole (B1671886) derivatives, the presence of substituents on the indole ring has been shown to significantly alter the electronic properties and shift optical absorption behaviors. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. In similar N-substituted indole derivatives, charge distribution analysis has helped explain intermolecular interactions observed in crystal structures. aun.edu.eg

Table 1: Representative Quantum Chemical Parameters for Indole Derivatives This table presents typical data obtained from quantum chemical calculations for analogous indole-containing compounds to illustrate the expected parameters for 1H-Indole, 2-butyl-1-(methylsulfonyl)-.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 5.0 Debye |

Data is illustrative and based on general findings for substituted indole compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. mdpi.com This method is essential for rational drug design and for understanding the potential biological targets of 1H-Indole, 2-butyl-1-(methylsulfonyl)-. The simulation calculates the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. ajchem-a.com

The process involves placing the three-dimensional structure of the ligand into the binding site of a receptor and evaluating the various possible binding poses. nih.gov For indole-based compounds, docking studies have been widely used to investigate their interactions with various biological targets, including enzymes and receptors. ajchem-a.commdpi.com

Docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand within the receptor's binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. uj.edu.pl

A key outcome of molecular docking is the prediction of the most energetically favorable conformation (three-dimensional shape) and orientation of the ligand within the binding site. thesciencein.org The analysis reveals how the molecule adapts its shape to fit snugly into the binding cavity. For flexible molecules like 1H-Indole, 2-butyl-1-(methylsulfonyl)-, which has a rotatable butyl chain and sulfonyl group, docking can explore various possible conformations to identify the one that maximizes favorable interactions with the receptor. nih.gov

Studies on similar indole derivatives have shown that the orientation of the indole nucleus and its substituents is critical for achieving high binding affinity. nih.gov The specific arrangement of the ligand allows key functional groups to form optimal interactions with complementary residues in the binding site, dictating the ligand's efficacy and selectivity. uj.edu.pl

Table 2: Illustrative Molecular Docking Results for an Indole Derivative This table shows representative data from a molecular docking simulation, indicating the types of interactions and binding energy that might be predicted for 1H-Indole, 2-butyl-1-(methylsulfonyl)- with a hypothetical receptor.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -9.5 kcal/mol |

| Hydrogen Bonds | Sulfonyl oxygen with Serine-198; Indole N-H with Aspartate-70 |

| Pi-Pi Stacking | Indole ring with Tryptophan-82 |

| Hydrophobic Interactions | Butyl chain with Leucine-117, Valine-116, Phenylalanine-361 |

Data is hypothetical and based on interactions commonly observed for indole sulfonyl derivatives. ajchem-a.comuj.edu.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be developed for a series of indole derivatives to understand how variations in their structure, such as changing the substituent at the 2-position (e.g., the butyl group) or on the sulfonyl group, affect their activity. mdpi.comsemanticscholar.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net For indole derivatives, QSAR studies have revealed that specific substituents can significantly enhance cytotoxic activity and ligand efficiency. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists descriptors that would be relevant for building a QSAR model for a series of compounds including 1H-Indole, 2-butyl-1-(methylsulfonyl)-.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and branching |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity, Membrane permeability |

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify all stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. researchgate.net For a flexible molecule like 1H-Indole, 2-butyl-1-(methylsulfonyl)-, understanding its conformational preferences is crucial, as the biologically active conformation is often one of the low-energy conformers. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for investigating the detailed step-by-step mechanism of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, which determine the reaction rate.

For the synthesis of 1H-Indole, 2-butyl-1-(methylsulfonyl)-, computational methods could be used to study the key reaction steps, such as the N-sulfonylation of a 2-butyl-1H-indole precursor. DFT calculations can model the reaction pathway, helping to understand the role of reagents and catalysts and to optimize reaction conditions. mdpi.com For instance, computational studies on reactions involving the indole scaffold can reveal insights into the regioselectivity of substitutions and the stability of reaction intermediates. mdpi.commdpi.com This knowledge is invaluable for improving synthetic yields and developing novel synthetic routes to this and related compounds.

Chemical Reactivity and Derivatization Strategies for 1h Indole, 2 Butyl 1 Methylsulfonyl

Transformations of the Indole (B1671886) Nucleus Bearing Butyl and Methylsulfonyl Substituents

The presence of the methylsulfonyl group at the nitrogen atom deactivates the indole ring towards electrophilic attack by withdrawing electron density. This deactivation, however, also enhances the stability of the molecule and can influence the regioselectivity of certain reactions.

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. nih.gov In the case of 1H-Indole, 2-butyl-1-(methylsulfonyl)-, the primary sites for electrophilic attack are the C3, C4, C5, C6, and C7 positions of the indole ring. The regioselectivity of these reactions is dictated by the electronic effects of both the N-methylsulfonyl and the C2-butyl groups.

The N-methylsulfonyl group is a strong electron-withdrawing group, which generally directs electrophiles to the C3 position of the indole ring. However, the presence of the butyl group at the C2 position can sterically hinder attack at C3 and may also electronically influence the regiochemical outcome. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The nitration of N-sulfonylindoles typically occurs at the C3-position. For 1H-Indole, 2-butyl-1-(methylsulfonyl)-, nitration would be expected to yield 2-butyl-1-(methylsulfonyl)-3-nitro-1H-indole as the major product. The reaction is generally carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comresearchgate.net

Halogenation: Halogenation, such as bromination, of N-sulfonylated indoles with reagents like N-bromosuccinimide (NBS) can exhibit variable regioselectivity depending on the reaction conditions and the other substituents on the indole ring. For 3-substituted indoles, bromination with NBS in anhydrous media often leads to the formation of 2-bromoindoles via an electrophilic process. acs.orgclockss.org In the case of 1H-Indole, 2-butyl-1-(methylsulfonyl)-, where the C2 position is occupied, electrophilic bromination is anticipated to occur at the C3 position. However, free radical bromination conditions could potentially lead to substitution on the butyl side chain. acs.org

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the indole nucleus. organic-chemistry.orgmdpi.comkhanacademy.org For N-sulfonylindoles, this reaction is generally directed to the C3 position. The reaction of 1H-Indole, 2-butyl-1-(methylsulfonyl)- with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst would be expected to yield the corresponding 3-acyl derivative. The deactivating effect of the N-sulfonyl group may necessitate harsher reaction conditions compared to N-unprotected indoles.

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-butyl-1-(methylsulfonyl)-3-nitro-1H-indole |

| Bromination | NBS, CCl₄ | 2-butyl-3-bromo-1-(methylsulfonyl)-1H-indole |

| Acylation | RCOCl, AlCl₃ | 3-acyl-2-butyl-1-(methylsulfonyl)-1H-indole |

Nucleophilic Addition Reactions

The electron-deficient nature of the N-sulfonylated indole ring can render it susceptible to nucleophilic attack under certain conditions. While less common than electrophilic substitution, nucleophilic addition reactions can provide routes to unique functionalized indole derivatives. For instance, 3-nitro-1-(phenylsulfonyl)indole has been shown to undergo addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles. semanticscholar.org While 1H-Indole, 2-butyl-1-(methylsulfonyl)- does not possess a nitro group to activate the ring towards nucleophilic addition in the same manner, strong nucleophiles might react at positions rendered electrophilic by the sulfonyl group.

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. The N-sulfonyl group can influence the reactivity and selectivity of these reactions.

Diels-Alder Reaction: The indole double bond can act as a dienophile in Diels-Alder reactions. For instance, N-sulfonyl-2,4-dihydropyrrolo[3,4-b]indoles have been shown to react with dienophiles like N-phenylmaleimide and dimethyl acetylenedicarboxylate. rsc.org While this specific example involves a modified indole core, it highlights the potential for N-sulfonylindoles to participate in such cycloadditions.

1,3-Dipolar Cycloaddition: 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgmdpi.com N-sulfonyl imines, which can be conceptually related to the N-sulfonylated indole system, have been shown to be effective dipolarophiles in reactions with azomethine ylides. researchgate.net This suggests that the C2-C3 double bond of 1H-Indole, 2-butyl-1-(methylsulfonyl)- could potentially react with various 1,3-dipoles to afford novel polycyclic indole derivatives. rsc.orgmdpi.com

Reactivity of the Butyl Substituent for Further Functionalization

The 2-butyl group offers opportunities for further derivatization of the molecule without altering the core indole structure. The reactivity of the butyl chain is similar to that of a typical alkane, with the positions alpha to the indole ring (the benzylic-like position) exhibiting enhanced reactivity.

Free Radical Halogenation: The benzylic-like methylene (B1212753) group of the butyl chain is susceptible to free-radical halogenation. libretexts.org Reaction with reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the selective bromination of this position, affording 2-(1-bromobutyl)-1-(methylsulfonyl)-1H-indole. This halogenated intermediate can then serve as a precursor for a variety of nucleophilic substitution reactions.

Oxidation: The butyl group can be a target for oxidation reactions. Depending on the oxidizing agent and reaction conditions, oxidation could potentially occur at the benzylic-like position to introduce a hydroxyl or carbonyl group. nih.gov

Reactivity of the Methylsulfonyl Substituent for Further Functionalization

The N-methylsulfonyl group is primarily introduced as a protecting group to modulate the reactivity of the indole nitrogen and facilitate certain transformations. Its primary reactivity is centered around its removal (desulfonylation).

Desulfonylation: The cleavage of the N-S bond to remove the methylsulfonyl group is a common transformation. wikipedia.orgnih.gov This is typically achieved under reductive conditions. A variety of reagents can be employed for this purpose, including active metals like sodium amalgam or magnesium, as well as hydride reagents. wikipedia.orgresearchgate.net The successful removal of the sulfonyl group regenerates the N-H indole, which can then undergo a different set of reactions, such as N-alkylation or reactions that are incompatible with the electron-withdrawing nature of the sulfonyl group. Arenesulfonyl indoles can also be desulfonylated using sodium amalgam. nih.gov

Nucleophilic Substitution at Sulfur: In some contexts, the sulfur atom of the sulfonyl group can be susceptible to nucleophilic attack, leading to the displacement of the indole nitrogen. However, this is a less common reaction pathway for N-sulfonylindoles. The methylsulfonyl moiety is generally considered a stable group under many reaction conditions. byu.edu

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used for the functionalization of heterocyclic compounds, including indoles. nih.govacs.orgnih.govresearchgate.netrsc.orgmdpi.com For 1H-Indole, 2-butyl-1-(methylsulfonyl)-, cross-coupling reactions would typically be performed on a halogenated derivative of the molecule.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. acs.orgmdpi.comdicp.ac.cnorganic-chemistry.org To apply this reaction to 1H-Indole, 2-butyl-1-(methylsulfonyl)-, the indole ring would first need to be halogenated, for example at the C3, C4, C5, C6, or C7 position. The resulting halo-indole could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl substituents. The synthesis of indolylboronic acids is also a viable strategy for subsequent coupling reactions. mdpi.com

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene. core.ac.uk A halogenated derivative of 1H-Indole, 2-butyl-1-(methylsulfonyl)- could be coupled with various alkenes to introduce unsaturated side chains.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. For the derivatization of 1H-Indole, 2-butyl-1-(methylsulfonyl)-, a halogenated precursor, such as 3-bromo- (B131339) or 3-iodo-1H-indole, 2-butyl-1-(methylsulfonyl)-, is required.

The reaction involves the coupling of the 3-halo-1-(methylsulfonyl)indole with a variety of aryl or vinyl boronic acids or their corresponding esters. The methylsulfonyl group, being strongly electron-withdrawing, can enhance the reactivity of the C-X bond (where X is a halogen) towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.

Detailed Research Findings:

While specific studies on 1H-Indole, 2-butyl-1-(methylsulfonyl)- are not extensively documented, research on analogous 1-sulfonylindoles provides valuable insights into the expected reactivity and optimal reaction conditions. For instance, the Suzuki-Miyaura coupling of 3-iodo-1H-indoles has been shown to proceed smoothly to afford 3-arylindoles in good yields. The presence of a protecting group on the indole nitrogen, such as a sulfonyl group, is often crucial for successful coupling reactions.

Typical conditions for the Suzuki-Miyaura coupling of a 3-halo-1-(methylsulfonyl)indole would likely involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. The reaction is typically carried out in a solvent system like a mixture of dioxane and water or toluene (B28343) and water at elevated temperatures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 3-Halo-1-(methylsulfonyl)indole Derivative

| Parameter | Condition |

| Indole Substrate | 3-Bromo-1H-indole, 2-butyl-1-(methylsulfonyl)- |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | Na₂CO₃ (2 equivalents) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Product | 3-Aryl-1H-indole, 2-butyl-1-(methylsulfonyl)- |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would enable the introduction of an alkynyl moiety at the 3-position of the 1H-Indole, 2-butyl-1-(methylsulfonyl)- core, starting from its 3-halogenated derivative.

The electron-withdrawing nature of the methylsulfonyl group is anticipated to facilitate the oxidative addition of the palladium catalyst to the carbon-halogen bond of the indole substrate.

Detailed Research Findings:

Studies on the Sonogashira coupling of 3-iodoindoles have demonstrated the feasibility of this transformation, yielding 3-alkynylindoles which are valuable synthetic intermediates. The use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is a hallmark of the traditional Sonogashira reaction, although copper-free protocols have also been developed.

For the Sonogashira coupling of a 3-halo-1H-indole, 2-butyl-1-(methylsulfonyl)-, typical conditions would involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄, in conjunction with CuI. An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used both as a base and often as a solvent or co-solvent. The reaction is generally carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne.

Table 2: Representative Conditions for Sonogashira Coupling of a 3-Halo-1-(methylsulfonyl)indole Derivative

| Parameter | Condition |

| Indole Substrate | 3-Iodo-1H-indole, 2-butyl-1-(methylsulfonyl)- |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base | Et₃N |

| Solvent | THF or DMF |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 2-12 hours |

| Product | 3-Alkynyl-1H-indole, 2-butyl-1-(methylsulfonyl)- |

Heck Coupling

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce a vinyl group at the 3-position of the 1H-Indole, 2-butyl-1-(methylsulfonyl)- scaffold.

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. The presence of the methylsulfonyl group is expected to enhance the rate of the initial oxidative addition step.

Detailed Research Findings:

The Heck reaction has been successfully applied to 3-iodoindoles, allowing for their alkenylation. A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be employed as coupling partners.

For a successful Heck coupling of a 3-halo-1H-indole, 2-butyl-1-(methylsulfonyl)-, a palladium source such as palladium(II) acetate is commonly used, often with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃). A base, typically an amine like triethylamine or a carbonate such as potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. The choice of solvent can be critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective.

Table 3: Representative Conditions for Heck Coupling of a 3-Halo-1-(methylsulfonyl)indole Derivative

| Parameter | Condition |

| Indole Substrate | 3-Bromo-1H-indole, 2-butyl-1-(methylsulfonyl)- |

| Alkenes | Alkene (e.g., Styrene, Ethyl acrylate) |

| Catalyst | Pd(OAc)₂ (2-5 mol%) |

| Ligand | PPh₃ (4-10 mol%) |

| Base | Et₃N (2 equivalents) |

| Solvent | DMF or Acetonitrile |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Product | 3-Alkenyl-1H-indole, 2-butyl-1-(methylsulfonyl)- |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. This reaction offers another powerful tool for the formation of carbon-carbon bonds and can be used to introduce aryl, vinyl, or alkyl groups onto the 3-position of the 1H-Indole, 2-butyl-1-(methylsulfonyl)- nucleus.

The reaction can be performed in two ways: either by coupling a 3-halo-1-(methylsulfonyl)indole with an organostannane reagent or by first converting the 3-haloindole into a 3-stannylindole derivative, which is then coupled with an organic halide.

Detailed Research Findings:

The Stille reaction is known for its tolerance of a wide range of functional groups. While specific examples for 1-sulfonylindoles are less common in readily available literature, the general principles of the Stille coupling are applicable. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and is often carried out in a non-polar aprotic solvent like toluene or dioxane at elevated temperatures. In some cases, the addition of a lithium chloride salt can enhance the reaction rate.

Table 4: Representative Conditions for Stille Coupling of a 3-Halo-1-(methylsulfonyl)indole Derivative

| Parameter | Condition |

| Indole Substrate | 3-Iodo-1H-indole, 2-butyl-1-(methylsulfonyl)- |

| Organostannane | Aryl- or Vinylstannane (e.g., Phenyltributyltin) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Solvent | Toluene or Dioxane |

| Temperature | 90-110 °C |

| Reaction Time | 12-48 hours |

| Product | 3-Aryl- or 3-Vinyl-1H-indole, 2-butyl-1-(methylsulfonyl)- |

Applications in Synthetic Organic Chemistry

Role as a Building Block in Complex Molecule Synthesis

1H-Indole, 2-butyl-1-(methylsulfonyl)- serves as a versatile scaffold for the construction of more complex molecular architectures. The methylsulfonyl group, while being a good protecting group, also activates the C3 position of the indole (B1671886) nucleus, facilitating electrophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position, which can then be further elaborated.

The general reactivity of N-sulfonylindoles makes them effective precursors for creating C3-substituted indole derivatives. researchgate.netnih.gov The N-sulfonyl group enhances the acidity of the C3-proton, enabling deprotonation and subsequent reaction with various electrophiles. This strategy can be envisioned for the synthesis of complex natural products and pharmaceutically active compounds that contain a 2-butyl-3-substituted indole core.

For instance, the lithiation of the C3 position followed by quenching with an aldehyde or ketone would yield the corresponding tertiary alcohol. Subsequent manipulation of the hydroxyl group and the butyl chain, coupled with the removal of the methylsulfonyl group, can lead to a diverse range of intricate molecules.

Table 1: Hypothetical Reactions Utilizing 1H-Indole, 2-butyl-1-(methylsulfonyl)- as a Building Block

| Reactant | Reagents | Product | Potential Application |

| 1H-Indole, 2-butyl-1-(methylsulfonyl)- | 1. n-BuLi, THF, -78 °C2. Benzaldehyde | α-(1-(Methylsulfonyl)-2-butyl-1H-indol-3-yl)benzyl alcohol | Intermediate for alkaloids |

| 1H-Indole, 2-butyl-1-(methylsulfonyl)- | 1. n-BuLi, THF, -78 °C2. N,N-Dimethylformamide | 1-(Methylsulfonyl)-2-butyl-1H-indole-3-carbaldehyde | Precursor for tryptamine (B22526) derivatives |

| 1H-Indole, 2-butyl-1-(methylsulfonyl)- | Vilsmeier-Haack reagent (POCl₃, DMF) | 1-(Methylsulfonyl)-2-butyl-1H-indole-3-carbaldehyde | Synthesis of bioactive heterocycles |

This table presents hypothetical reactions based on established indole chemistry.

Precursor for Advanced Heterocyclic Systems

The functionalized indole core of 1H-Indole, 2-butyl-1-(methylsulfonyl)- is an excellent starting point for the synthesis of advanced heterocyclic systems. The indole nucleus is a common motif in a vast number of biologically active compounds, and methods to construct fused ring systems are of great interest. rsc.orgnih.gov

The C2-butyl and N-methylsulfonyl substituents can be strategically utilized in cyclization reactions. For example, the C3-position can be functionalized with a group capable of reacting with the butyl chain or a substituent on the benzene (B151609) ring of the indole. The methylsulfonyl group can influence the regioselectivity of these cyclization reactions and can be removed at a later stage to yield the desired heterocyclic framework.

Arenesulfonyl indoles are known to be effective precursors for generating vinylogous imine intermediates under basic conditions, which can then react with nucleophiles to yield C3-substituted indole derivatives. researchgate.netnih.gov This reactivity can be exploited to construct fused heterocyclic systems.

Table 2: Potential Advanced Heterocyclic Systems Derived from 1H-Indole, 2-butyl-1-(methylsulfonyl)-

| Starting Material | Reaction Sequence | Resulting Heterocyclic System |

| 1-(Methylsulfonyl)-2-butyl-1H-indole-3-carbaldehyde | 1. Wittig reaction with a phosphonium (B103445) ylide containing a terminal ester2. Intramolecular cyclization | Pyrido[1,2-a]indole derivative |

| 1H-Indole, 2-butyl-1-(methylsulfonyl)- | 1. Friedel-Crafts acylation at C3 with chloroacetyl chloride2. Nucleophilic substitution with an amine3. Intramolecular cyclization | Pyrazino[1,2-a]indole derivative |

| 1H-Indole, 2-butyl-1-(methylsulfonyl)- | 1. C3-lithiation and reaction with a suitable dielectrophile2. Intramolecular ring-closing metathesis | Macrocyclic indole alkaloid precursor |

This table outlines plausible synthetic routes to advanced heterocyclic systems.

Contribution to Methodologies for Functionalized Indole-Based Scaffolds

The study of the reactivity of 1H-Indole, 2-butyl-1-(methylsulfonyl)- contributes to the broader field of developing new synthetic methodologies for creating functionalized indole-based scaffolds. researchgate.netresearchgate.netorganic-chemistry.org The interplay between the steric and electronic effects of the C2-butyl group and the N-methylsulfonyl group can provide insights into controlling regioselectivity in indole functionalization.

The development of efficient methods for the synthesis of substituted indoles is an emerging area of research. organic-chemistry.org Palladium-catalyzed methods, for example, have been extensively used for the synthesis of 2,3-substituted indoles. organic-chemistry.org The 2-butyl-1-(methylsulfonyl)indole scaffold can be a substrate in such cross-coupling reactions, allowing for the introduction of various aryl or vinyl groups at different positions of the indole ring, depending on the specific methodology employed.

Furthermore, the methylsulfonyl group can be a key element in directing C-H activation reactions, a modern and efficient tool for the functionalization of heterocyclic compounds. researchgate.net Research in this area could lead to novel and more sustainable methods for the synthesis of complex indole derivatives.

Table 3: Comparison of Functionalization Methodologies Applicable to Indole Scaffolds

| Methodology | Description | Potential Outcome with 2-butyl-1-(methylsulfonyl)indole |

| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. researchgate.net | Regioselective introduction of functional groups at C4-C7 positions. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form C-C, C-N, or C-O bonds. organic-chemistry.orgbeilstein-journals.org | Synthesis of aryl, alkyl, or amino-substituted 2-butylindoles. |